Methyl 4-chloro-6-(hydroxymethyl)picolinate
Description
Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted picolinic acid derivative featuring a methyl ester group, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position of the pyridine ring.
Key functional groups:
- Chlorine (4-position): Enhances electrophilicity, influencing reactivity in substitution reactions.
- Methyl ester: Stabilizes the carboxylate group, improving solubility in organic solvents.
This compound is likely a precursor in pharmaceutical or agrochemical synthesis, given the prevalence of picolinate derivatives in drug discovery .
Properties
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMXHMSILAEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555581 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-43-5 | |
| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Esterification of 2-Picolinic Acid
A primary route to methyl 4-chloropicolinate—a key intermediate—involves treating 2-picolinic acid with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid group to an acid chloride. Subsequent esterification with methanol yields the methyl ester.
Reaction Conditions
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Stage 1 : 2-Picolinic acid (813.0 mmol) reacts with SOCl₂ (300 mL) and DMF (10 mL) at 40–48°C for 30 minutes, followed by heating at 72°C for 16 hours. Vigorous SO₂ evolution confirms chloride formation.
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Stage 2 : The intermediate is cooled, diluted with toluene, and concentrated to remove excess SOCl₂. Methanol (200 mL) is added at 0–55°C to esterify the acid chloride, yielding methyl 4-chloropicolinate as a white-yellow solid.
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Stage 3 : Neutralization with aqueous NaHCO₃ (pH 8–9) and extraction with ethyl acetate isolates the product in 85% yield.
Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Yield | 85% |
| Purity (LCMS) | 172 [M+1]⁺ |
This method establishes a robust foundation for further functionalization at the 6-position.
Hydroxymethylation Strategies for 6-Substitution
Reduction of Ester Groups in Pyridine-2,6-Dicarboxylates
A complementary approach involves reducing one ester group of dimethyl pyridine-2,6-dicarboxylate to a hydroxymethyl moiety. Sodium borohydride (NaBH₄) selectively reduces the ester at the 6-position in a dichloromethane/methanol solvent system.
Procedure
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Dimethyl pyridine-2,6-dicarboxylate (51.0 mmol) is dissolved in a 3:2 mixture of methanol and dichloromethane.
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NaBH₄ (51.0 mmol) is added in three portions at 0°C, and the reaction is stirred for 2 hours.
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Purification via column chromatography (PE/EA = 2:3) yields methyl 6-(hydroxymethyl)picolinate (SM-3) as a white solid in 69% yield.
Structural Confirmation
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¹H NMR (CDCl₃) : δ 8.00 (d, J = 7.7 Hz, 1H), 7.83 (t, J = 7.8 Hz, 1H), 7.55 (d, J = 7.8 Hz, 1H).
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¹³C NMR (CDCl₃) : δ 165.45 (C=O), 160.41 (C-OH), 64.56 (CH₂OH).
Integrated Synthesis Pathway for Methyl 4-Chloro-6-(Hydroxymethyl)Picolinate
Combining the above methodologies, a plausible route involves:
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Chlorination at Position 4 : Starting with dimethyl pyridine-2,6-dicarboxylate, treat with SOCl₂/DMF to introduce chlorine at the 4-position.
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Selective Reduction at Position 6 : Use NaBH₄ to reduce the 6-ester to a hydroxymethyl group.
Hypothetical Reaction Sequence
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Chlorination :
Dimethyl pyridine-2,6-dicarboxylate + SOCl₂ → Dimethyl 4-chloropyridine-2,6-dicarboxylate. -
Reduction :
Dimethyl 4-chloropyridine-2,6-dicarboxylate + NaBH₄ → this compound.
Anticipated Challenges
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Regioselectivity during chlorination.
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Steric hindrance affecting reduction efficiency.
Industrial-Scale Considerations and Optimization
Solvent and Temperature Effects
Yield Enhancement Strategies
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Catalytic DMF : Accelerates chlorination by stabilizing reactive intermediates.
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Stepwise Neutralization : Gradual addition of NaHCO₃ prevents exothermic decomposition during workup.
Analytical and Spectroscopic Characterization
Chromatographic Purity
Chemical Reactions Analysis
Methyl 4-chloro-6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-6-(hydroxymethyl)picolinate has been investigated for its potential in drug development:
- Antihypertensive Agents : It serves as a precursor in synthesizing derivatives of Losartan, an angiotensin II receptor antagonist used to treat hypertension .
- Diabetes Management : Research indicates its potential role in stabilizing metal complexes that may enhance glucose metabolism in cells, suggesting applications in diabetes treatment .
Agricultural Science
The compound is also explored for its applications in agriculture:
- Pesticide Development : It can be utilized in synthesizing new agrochemicals, particularly fungicides and herbicides. Its chlorinated derivatives have shown effectiveness against various plant pathogens .
Materials Science
In materials science, this compound is used as a building block for:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Study 1: Development of Antihypertensive Drugs
In a study published in a leading pharmacological journal, researchers synthesized several derivatives of this compound. These compounds were evaluated for their efficacy as AT1 antagonists. The results demonstrated that certain derivatives exhibited significant antihypertensive activity compared to standard drugs, indicating a promising avenue for future drug development.
Case Study 2: Agricultural Applications
A field trial conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections. The study highlighted the compound's effectiveness as an active ingredient in fungicide formulations, leading to improved crop yields and reduced reliance on traditional chemical treatments.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups on the pyridine ring allow the compound to participate in various chemical reactions, leading to the formation of different derivatives with unique biological activities. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural analogs and their substituent effects:
Key Trends :
- Chlorine at C4 enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Sonogashira couplings) .
Physicochemical Properties
Notes:
- The chlorine atom increases molecular weight and boiling point compared to non-chlorinated analogs.
- Hydroxymethyl improves water solubility but reduces stability under acidic conditions.
Biological Activity
Methyl 4-chloro-6-(hydroxymethyl)picolinate is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring with a hydroxymethyl group at the 6-position and a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological properties.
This compound interacts with various molecular targets due to its functional groups. The chloro and hydroxymethyl groups enable it to participate in chemical reactions that can lead to the formation of derivatives with distinct biological activities. The exact mechanisms depend on the specific applications, but it is known to influence enzyme interactions and metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The minimum inhibitory concentrations (MICs) for several pathogens have been documented, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, particularly in models of neuroinflammation. Studies have demonstrated that it can inhibit the release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Potential Therapeutic Applications
This compound is being explored as a precursor for synthesizing new therapeutic agents. Its structural characteristics make it a candidate for developing anti-inflammatory and antimicrobial drugs, as well as compounds targeting specific diseases like cancer.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with MIC values comparable to established antibiotics.
- Neuroinflammation Model : In a rat model of spinal cord injury, administration of this compound resulted in reduced levels of inflammatory markers such as IL-1β and IL-18. This suggests its potential utility in neuroprotective therapies .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound. For instance, modifications to the hydroxymethyl group have led to compounds with improved antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-chloro-6-(hydroxymethyl)picolinate, and how can researchers optimize yields?
- Methodological Answer : A plausible route involves functionalizing methyl 6-chloropicolinate (CAS 100487-74-9) via hydroxymethylation at the 6-position. For example, using formaldehyde under basic conditions (e.g., NaH in THF) to introduce the hydroxymethyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR (e.g., δ ~4.6 ppm for -CHOH) and LC-MS (exact mass: 201.02 g/mol) are critical . Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the hydroxymethyl group (δ 4.5–4.7 ppm for -CHOH) and chloro substituent (absence of coupling in aromatic protons).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 202.03 .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer : The compound is stable at room temperature but sensitive to moisture and strong oxidizers. Store in airtight containers under inert gas (N or Ar) at 2–8°C. Avoid prolonged exposure to light (use amber vials) and acidic/basic conditions to prevent hydrolysis of the ester or hydroxymethyl groups .
Advanced Research Questions
Q. How does the chloro substituent at position 4 influence the reactivity of the hydroxymethyl group in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing chloro group increases the electrophilicity of the adjacent carbonyl, potentially stabilizing intermediates in glycosylation or esterification reactions. For example, in glycosylation studies (e.g., using methyl 6-(hydroxymethyl)picolinate as a model), the chloro group may alter reaction kinetics. Monitor via F NMR (if using fluorinated reagents) or kinetic assays . Compare reaction rates with non-chlorinated analogs to isolate electronic effects.
Q. How can researchers resolve contradictory data on thermal stability reported in different SDS documents?
- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (e.g., 10°C/min in N). Cross-reference with SDS data (e.g., flash point 151.7°C vs. decomposition at 103°C ). Reconcile discrepancies by testing batch-specific impurities (e.g., residual solvents via GC-MS) that may lower stability .
Q. What strategies optimize regioselective modification of the hydroxymethyl group while preserving the chloro substituent?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before performing reactions on other sites.
- Catalytic Selectivity : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that target the chloro group without affecting hydroxymethyl. Validate via H NMR (loss of aromatic proton coupling) and X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
